In-Depth Technical Guide to DBCO-PEG3-NHS: Structure, Bioconjugation, and Applications in Drug Development
In-Depth Technical Guide to DBCO-PEG3-NHS: Structure, Bioconjugation, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG3-NHS). It is designed to be a core resource for researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics. This guide details the chemical architecture of DBCO-PEG3-NHS, its role as a heterobifunctional crosslinker, and provides step-by-step protocols for its use in antibody-drug conjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties of DBCO-PEG3-NHS
DBCO-PEG3-NHS is a versatile crosslinker that facilitates the covalent attachment of molecules through two distinct reactive functionalities. Its structure is comprised of three key components:
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Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.
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Polyethylene Glycol (PEG3): A short polyethylene glycol linker consisting of three ethylene glycol units. The PEG linker is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.
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N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.
The combination of these three components makes DBCO-PEG3-NHS an ideal reagent for linking a molecule with a primary amine to another molecule bearing an azide group.
Chemical Structure of DBCO-PEG3-NHS
Caption: Molecular components of DBCO-PEG3-NHS.
Quantitative Data Summary
The following tables summarize key quantitative data for DBCO-PEG3-NHS, providing essential information for experimental design and execution.
Table 1: Physicochemical Properties of DBCO-PEG3-NHS
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₃N₃O₉ | [1] |
| Molecular Weight | 591.61 g/mol | [1] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage (Solid) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |
Table 2: Reaction Parameters for Bioconjugation with DBCO-PEG-NHS Esters
| Parameter | Recommended Conditions | Reference(s) |
| NHS Ester Reaction (Amine Coupling) | ||
| pH | 7.2 - 8.5 | [5] |
| Molar Excess of DBCO-PEG-NHS to Protein | 5- to 20-fold | [6] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | |
| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | [6] |
| SPAAC Reaction (Copper-Free Click Chemistry) | ||
| Molar Excess of Azide-Molecule to DBCO-Protein | 1.5- to 10-fold | |
| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | |
| Optimal Temperature | 4°C to 37°C |
Experimental Protocols
This section provides detailed methodologies for two key applications of DBCO-PEG3-NHS: antibody conjugation and PROTAC synthesis.
Protocol for Antibody Conjugation with DBCO-PEG3-NHS
This protocol describes the labeling of an antibody with DBCO-PEG3-NHS, followed by conjugation to an azide-containing molecule.
Materials:
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Antibody (in amine-free buffer, e.g., PBS)
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DBCO-PEG3-NHS
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Anhydrous DMSO or DMF
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Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Azide-containing molecule of interest
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Desalting column
Procedure:
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Antibody Preparation:
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Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[7]
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If necessary, adjust the pH of the antibody solution to 8.0-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.
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DBCO-PEG3-NHS Preparation:
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Immediately before use, prepare a 10 mM stock solution of DBCO-PEG3-NHS in anhydrous DMSO or DMF.[7] Do not store the reconstituted reagent.
-
-
Antibody Labeling with DBCO-PEG3-NHS:
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Add a 5- to 20-fold molar excess of the DBCO-PEG3-NHS stock solution to the antibody solution. The final concentration of DMSO should not exceed 10%.
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Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[7]
-
-
Quenching the Reaction:
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Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]
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Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
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Remove excess, unreacted DBCO-PEG3-NHS using a desalting column equilibrated with PBS (pH 7.4).[7]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
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Combine the purified DBCO-labeled antibody with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended.[7]
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Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography.
-
Caption: Experimental workflow for antibody conjugation.
Protocol for PROTAC Synthesis using DBCO-PEG3-NHS
This protocol outlines a two-step synthesis of a PROTAC, where an amine-containing E3 ligase ligand is first conjugated to DBCO-PEG3-NHS, followed by a SPAAC reaction with an azide-functionalized target protein ligand.
Materials:
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Amine-containing E3 ligase ligand
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DBCO-PEG3-NHS
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Anhydrous DMF or DMSO
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Azide-functionalized target protein ligand
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Reaction monitoring tools (e.g., LC-MS)
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Purification system (e.g., preparative HPLC)
Procedure:
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Conjugation of E3 Ligase Ligand to DBCO-PEG3-NHS:
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) and DBCO-PEG3-NHS (1.1 equivalents) in anhydrous DMF or DMSO.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. The reaction time will vary depending on the reactivity of the amine on the E3 ligase ligand.
-
-
Purification of the DBCO-Linker-Ligase Conjugate:
-
Upon completion of the reaction, purify the crude product by preparative HPLC to obtain the DBCO-linker-E3 ligase ligand conjugate.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in anhydrous DMSO.[8]
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Stir the reaction mixture at room temperature for 12-24 hours.[8] It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.[8]
-
Monitor the reaction progress by LC-MS.[8]
-
-
Final PROTAC Purification:
Caption: Logical relationship in PROTAC synthesis.
Signaling Pathways and Applications
DBCO-PEG3-NHS is instrumental in the construction of molecular tools used to probe and manipulate cellular signaling pathways.
Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, DBCO-PEG3-NHS can be used to attach a cytotoxic drug to an antibody that targets a specific cancer cell antigen. The NHS ester end of the linker reacts with the antibody, and the DBCO end can be used to click on an azide-modified drug molecule. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.
Application in PROTACs
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. DBCO-PEG3-NHS is a valuable tool in PROTAC synthesis, enabling the modular assembly of the target-binding ligand and the E3 ligase ligand. By facilitating the degradation of disease-causing proteins, PROTACs represent a novel therapeutic modality.
Caption: PROTAC mechanism of action signaling pathway.
This in-depth technical guide provides a solid foundation for understanding and utilizing DBCO-PEG3-NHS in advanced bioconjugation and drug development applications. The provided protocols and data serve as a starting point for experimental design, which may require further optimization for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
